molecular formula C30H33N5O4 B11521601 (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one

(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one

Cat. No.: B11521601
M. Wt: 527.6 g/mol
InChI Key: MEUVEOHMCOYJBZ-UHFFFAOYSA-N
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Description

The compound (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a combination of piperazine, nitrophenyl, pentyloxyphenyl, and indolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the indolone core and the attachment of the pentyloxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The piperazine and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-{[4-(4-Nitrophenyl)piperazin-1-YL]methyl}-3-{[4-(pentyloxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one: is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H33N5O4

Molecular Weight

527.6 g/mol

IUPAC Name

1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-3-(4-pentoxyphenyl)iminoindol-2-one

InChI

InChI=1S/C30H33N5O4/c1-2-3-6-21-39-26-15-9-23(10-16-26)31-29-27-7-4-5-8-28(27)34(30(29)36)22-32-17-19-33(20-18-32)24-11-13-25(14-12-24)35(37)38/h4-5,7-16H,2-3,6,17-22H2,1H3

InChI Key

MEUVEOHMCOYJBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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